molecular formula C10H13NO2 B13200627 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile

3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile

Cat. No.: B13200627
M. Wt: 179.22 g/mol
InChI Key: LZHCHDGXRDPLQA-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{NO}_2 $$
Molecular Weight 191.23 g/mol
IUPAC Name 3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile
Hybridization Features Sp³ carbons in bicyclic system, sp² carbons in nitrile

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C10H13NO2/c1-10(9(5-11)13-10)7-4-6-2-3-8(7)12-6/h6-9H,2-4H2,1H3

InChI Key

LZHCHDGXRDPLQA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CC3CCC2O3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as the Core Step

The initial and critical step in the synthesis involves a regioselective Diels-Alder reaction between 2-methylfuran (a diene) and methyl 3-bromopropiolate (a dienophile). This step forms the bicyclic core structure with high regioselectivity, which is essential for subsequent steps.

Research Findings:

  • The reaction yields two regioisomers, with a predominant formation of the 4a isomer in a ratio of approximately 15.7:1, indicating high regioselectivity.
  • The reaction is conducted under reflux conditions in benzene for about 24 hours, with the mixture then separated via column chromatography.

Reaction Scheme:

2-Methylfuran + Methyl 3-bromopropiolate → Regioisomers (mainly 4a)

Table 1: Diels-Alder Reaction Conditions and Outcomes

Parameter Conditions Yield Selectivity
Solvent Benzene N/A High regioselectivity (~15.7:1)
Temperature Reflux (~80°C) N/A Favoring 4a over 4b
Time 24 hours N/A N/A

Formation of the Ester Intermediate

The adduct 4a undergoes esterification, where the carboxylic acid group is methylated to form methyl ester 5a . This step involves nucleophilic attack by methanol in the presence of sodium methoxide, which acts as a base catalyst.

Research Findings:

  • The esterification proceeds with high yield (~87%) under mild conditions at room temperature.
  • The product 5a exhibits stereoselectivity favoring the endo configuration, which is typical for such cycloaddition-derived esters.

Reaction Conditions:

  • Reagents: Sodium methoxide in methanol
  • Duration: 2 hours
  • Temperature: Room temperature

Table 2: Esterification Parameters

Reagent Conditions Yield Stereoselectivity
Sodium methoxide In methanol, cooled 87% Endo predominant

Hydrolysis of the Ketal to the Corresponding Ketone

The key challenge in the synthesis is the hydrolysis of the ketal 5a to generate the ketone 1 . Several reagents were tested, with the most effective being concentrated hydrochloric acid in methanol.

Research Findings:

  • Conventional acids like sulfuric acid, oxalic acid, or Lewis acids such as Amberlyst-15 were ineffective or required prolonged reaction times.
  • Nafion-H (perfluorosulfonic acid resin) could hydrolyze 5a but was expensive and slow (up to 4 days).
  • Treatment with concentrated HCl in methanol at room temperature for 7 hours yielded 1 in 82% efficiency.
  • The presence of the double bond in 5a appears to stabilize the intermediate carbocation, facilitating hydrolysis.

Reaction Conditions:

  • Reagent: Concentrated HCl in methanol
  • Duration: 7 hours
  • Temperature: Room temperature

Table 3: Hydrolysis Conditions and Yields

Reagent Conditions Yield of Ketone Notes
HCl in methanol Room temperature, 7 hours 82% Most efficient among tested reagents

Additional Considerations and Variations

  • Hydrogenation of the Double Bond: Reducing the double bond in 5a prior to hydrolysis diminishes the hydrolysis efficiency, indicating the double bond's stabilizing role.
  • Alternative Hydrolysis Methods: Use of other acids or solid-supported acids was less effective, emphasizing the simplicity and efficiency of HCl in methanol.

Summary of the Preparation Pathway

Step Starting Material Reagent Conditions Key Outcome Reference
1 2-Methylfuran + Methyl 3-bromopropiolate Reflux in benzene 24 hours Regioselective Diels-Alder adducts
2 Diels-Alder adduct Sodium methoxide in methanol Room temperature, 2 hours Ester 5a formation
3 Ester 5a Concentrated HCl in methanol Room temperature, 7 hours Ketone 1

Mechanism of Action

The mechanism of action of 3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula (Est.) Functional Groups TPSA (Ų) XlogP Hydrogen Bond Acceptors
3-Methyl-3-{7-oxabicyclo[...]oxirane-2-carbonitrile C₁₁H₁₃NO₂ Epoxide, cyano ~55 1.2* 3
2-(7-Oxabicyclo[...]propanedinitrile C₁₀H₁₀N₂O Propanedinitrile, ether 53.7 0.3 3
Beta-lactam derivative (e.g., ) Varies Beta-lactam, carboxylic acid ~100–120 -0.5–1.5 5–7

*Estimated based on structural analogs.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s strained epoxide and bicyclic system may complicate large-scale synthesis, requiring optimized conditions to prevent ring-opening side reactions.
  • Data Gaps : Experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
  • Diverse Applications : While beta-lactams are well-established in medicine, the target compound’s niche may lie in materials science due to its unique stereoelectronic profile.

Biological Activity

3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile, also known by its CAS number 1861347-10-5, is a compound that has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on the compound, focusing on its synthesis, biological effects, and potential applications in pharmacology.

Synthesis

The synthesis of this compound involves a multi-step process that typically starts with the reaction of norcantharidin and 2-aminothiazole in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction proceeds in acetonitrile and yields the desired compound after purification steps including crystallization from methanol .

PropertyValue
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
CAS Number1861347-10-5
Boiling PointNot available

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to bicyclic structures similar to this compound. For instance, compounds with bicycloheptane frameworks have shown activity against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which allow for interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. The oxirane moiety is particularly interesting as it can participate in nucleophilic attacks, potentially leading to the modification of biomolecules like proteins or nucleic acids.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of bicyclic oxirane derivatives on specific enzymes involved in metabolic pathways related to cancer progression. The results indicated that these compounds could serve as lead compounds for drug development targeting these enzymes.

Pharmacological Applications

Given its promising biological activities, this compound may find applications in:

  • Cancer Therapy : As a potential lead compound for developing novel anticancer agents.
  • Biochemical Research : As a tool for studying enzyme interactions and cellular processes.

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